

# "Cetyl stearate melting point and boiling point"

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## Compound of Interest

Compound Name: Cetyl Stearate

Cat. No.: B143676

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An In-depth Technical Guide to the Physicochemical Properties of **Cetyl Stearate**

## Introduction

**Cetyl stearate** (also known as hexadecyl stearate) is the ester formed from the reaction of cetyl alcohol and stearic acid.<sup>[1][2]</sup> With the molecular formula  $C_{34}H_{68}O_2$ , this long-chain fatty ester is a waxy, white solid at room temperature.<sup>[2]</sup> It is widely utilized in the pharmaceutical, cosmetic, and personal care industries as an emollient, thickening agent, emulsifier, and texture enhancer.<sup>[1][2]</sup> In pharmaceutical formulations, it can serve as a lubricant in tablet manufacturing and as a consistency-enhancing agent in creams and ointments, ensuring effective application and skin absorption.<sup>[1][2]</sup> Its hydrophobic nature provides a protective, water-repellent barrier on the skin, which is beneficial in dermatological products designed for dry or sensitive skin.<sup>[1]</sup> A thorough understanding of its thermal properties, specifically its melting and boiling points, is critical for formulation development, manufacturing process control, and stability analysis.

## Quantitative Thermal Properties

The melting and boiling points of **cetyl stearate** are key indicators of its physical state under varying temperature conditions. These parameters are crucial for determining appropriate processing and storage conditions. The data reported in the literature shows some variability, which can be attributed to differences in purity and analytical methodology.

Property	Value	Source
Melting Point	40-50 °C	[1]
56.8 °C	[3]	
57 °C	[4][5]	
Boiling Point	Decomposes before boiling	[1]
496.64 °C (Rough Estimate)	[4]	
528.4 ± 18.0 °C at 760 mmHg	[6]	

## Experimental Protocols for Thermal Analysis

Accurate determination of melting and boiling points is fundamental for the characterization of pure substances and for assessing their purity.

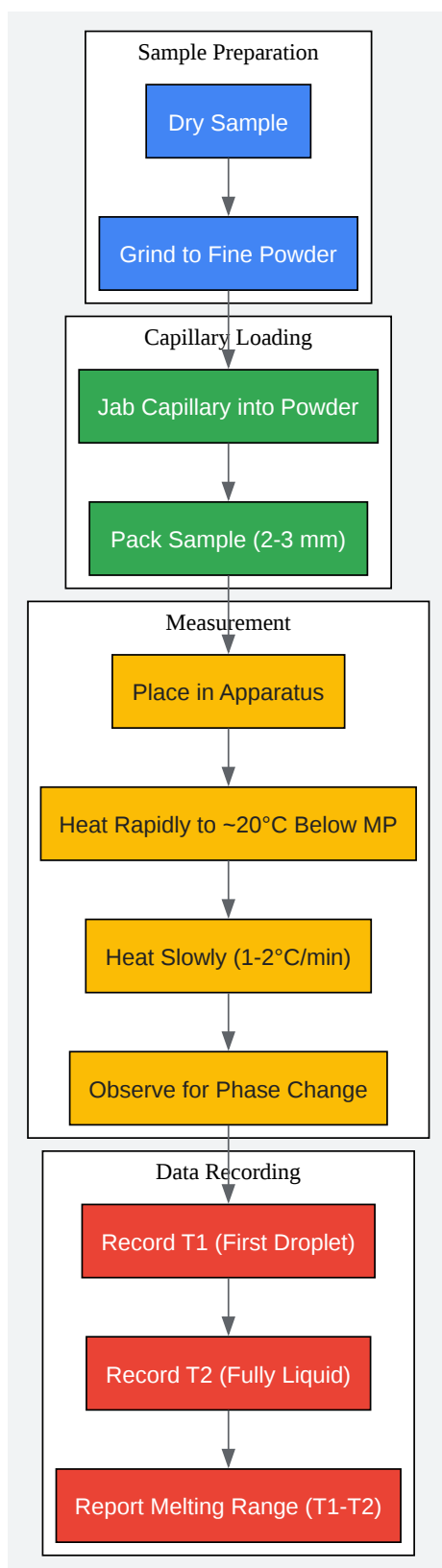
### Melting Point Determination: Capillary Method

The capillary method is the most common and pharmacopeia-recognized technique for determining the melting point of a solid substance.[7] The principle relies on observing the temperature at which a solid in a capillary tube transitions to a liquid state when heated in a controlled manner. Pure crystalline substances exhibit a sharp, well-defined melting point, whereas impurities typically cause a depression and broadening of the melting range.[8][9]

#### Methodology:

- **Sample Preparation:** The sample must be completely dry and finely powdered to ensure uniform heat distribution.[7][9] This is typically achieved by crushing the crystalline sample with a mortar and pestle.
- **Capillary Loading:** The open end of a glass capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently, or dropped through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[7][10]
- **Apparatus Setup:** The loaded capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) adjacent to a calibrated thermometer.[8][11]

- Heating and Observation: The apparatus is heated rapidly to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.<sup>[8]</sup><sup>[10]</sup>
- Data Recording: Two temperatures are recorded to define the melting range:
  - T1: The temperature at which the first droplet of liquid becomes visible.<sup>[10]</sup>
  - T2: The temperature at which the entire sample has completely melted into a clear liquid.  
<sup>[8]</sup> The reported melting point is the range from T1 to T2.



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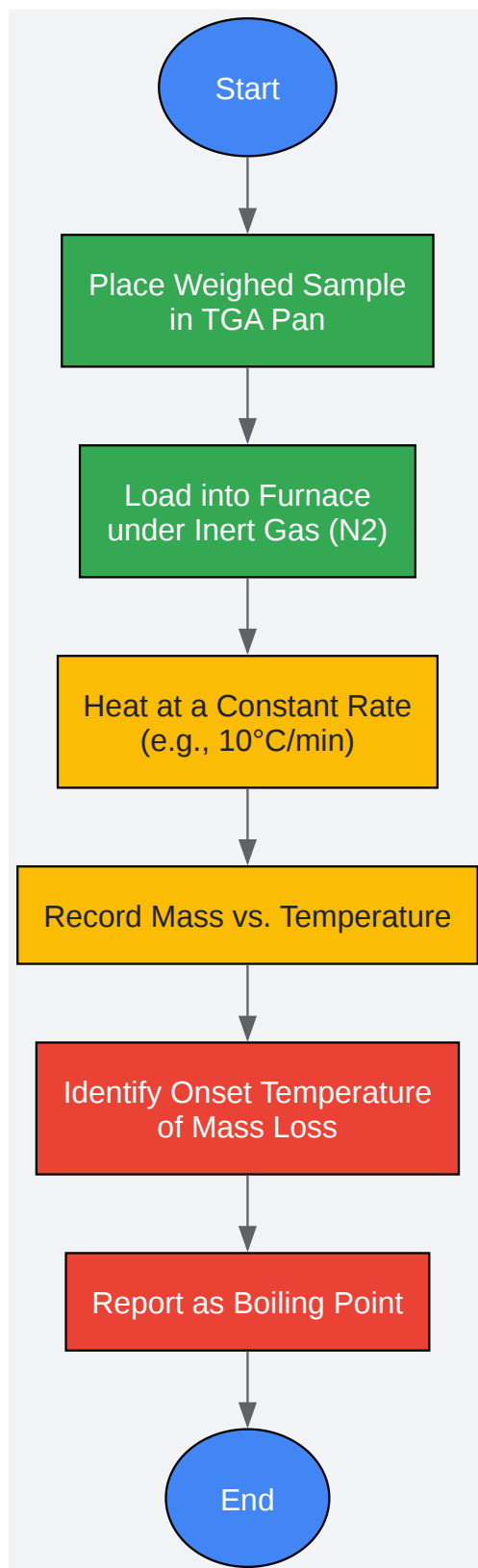
Caption: Workflow for Melting Point Determination.

## Boiling Point Determination: Thermogravimetric Analysis (TGA)

While some sources indicate that **cetyl stearate** decomposes before boiling, others provide high-temperature estimates.<sup>[1][4]</sup> For high-boiling point, thermally sensitive substances like fatty acid esters, Thermogravimetric Analysis (TGA) offers a reliable method for determination.<sup>[12]</sup> TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

### Methodology:

- **Sample Preparation:** A small, accurately weighed sample is placed into a TGA sample pan.
- **Apparatus Setup:** The sample pan is placed in the TGA furnace. The system is purged with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.<sup>[12]</sup>
- **Heating Program:** The sample is heated at a constant, linear rate (e.g., 10°C/min).<sup>[12]</sup>
- **Data Analysis:** The TGA instrument records the sample's mass over time and temperature. The boiling point is identified as the onset temperature of the major mass loss step in the resulting TGA curve, which corresponds to the volatilization of the substance.<sup>[12]</sup> The data can be corrected to normal atmospheric pressure (760 mmHg) if the experiment is conducted at a different ambient pressure.<sup>[12]</sup>



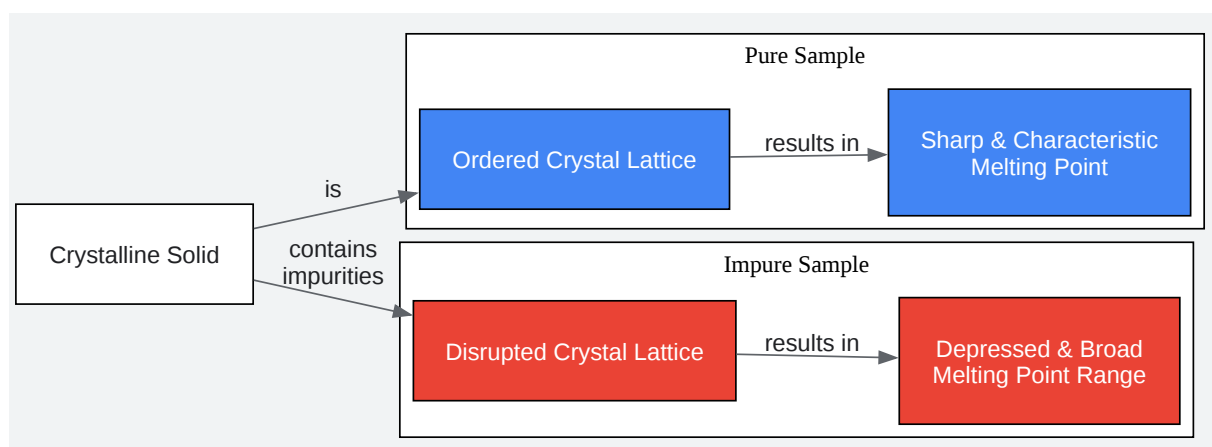
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Caption: Workflow for Boiling Point Determination via TGA.

## Factors Influencing Thermal Properties

The purity of a substance is a critical factor affecting its thermal properties. For researchers and drug development professionals, understanding this relationship is essential for quality control.

- **Pure Substance:** A pure crystalline solid has a characteristic and sharp melting point range, typically less than 1°C.[8]
- **Impure Substance:** The presence of soluble impurities disrupts the crystal lattice, resulting in a lower and broader melting point range.[8][9] This phenomenon, known as melting point depression, is a valuable tool for assessing the purity of a compound.



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Caption: Effect of Impurities on Melting Point.

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